N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
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Overview
Description
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C12H17N3O. This compound is known for its unique structure, which includes a pyridine ring substituted with a pyrrolidine moiety and a carboxamide group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride typically involves the reaction of 6-chloronicotinic acid with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then reacted with dimethylamine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels. The use of advanced analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-pyrrolidin-2-ylpyridine-2-carboxamide
- N,N-Dimethyl-5-pyrrolidin-2-ylpyridine-2-carboxamide
- N,N-Dimethyl-3-pyrrolidin-2-ylpyridine-2-carboxamide
Uniqueness
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9;;/h3,5-6,9,13H,4,7-8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVFHVONEZRSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=N1)C2CCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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